5-HT2B Receptor Affinity: Sub-Nanomolar Potency vs. Serotonin
The parent scaffold, 5-methoxytryptamine (5-MT), which shares the core 5-methoxyindole structure of 5-methoxy-1H-indol-3-amine, exhibits exceptionally high affinity for the human 5-HT2B receptor. In direct binding assays using recombinant human receptors, 5-MT demonstrates a Ki of 16.4 nM [1]. This is a stark contrast to the endogenous neurotransmitter serotonin (5-HT), which has a substantially lower affinity for this receptor subtype (Ki ≈ 1300 nM in bovine tissues as a cross-species comparator) [2]. The presence of the 5-methoxy group is a critical determinant for this high affinity, as unsubstituted tryptamine exhibits significantly weaker binding across the 5-HT2 receptor family [3].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 16.4 nM (5-MT, for 5-HT2B) |
| Comparator Or Baseline | ~1300 nM (Serotonin/5-HT, for 5-HT2B) |
| Quantified Difference | Approximately 79-fold higher affinity for the 5-methoxyindole scaffold |
| Conditions | Human recombinant 5-HT2B receptor binding assay (radioligand displacement) |
Why This Matters
This sub-nanomolar to low nanomolar affinity profile for 5-HT2B is not a general property of indoleamines; it is specifically conferred by the 5-methoxy substitution pattern, making this scaffold essential for projects investigating 5-HT2B-mediated biology (e.g., cardiac valvulopathy or migraine) where serotonin itself is an inadequate tool.
- [1] Wikipedia. 5-Methoxytryptamine. Available at: https://en.wikipedia.org/wiki/Mexamine (Accessed: 2026-04-22). Citing: Glennon, R.A. et al. (2000). 'Serotonin Receptor Subtypes and Ligands.' American College of Neuropsychopharmacology. View Source
- [2] McKenna, D.J. and Peroutka, S.J. (1989). 'Differentiation of 5-hydroxytryptamine2 receptor subtypes using 125I-R-(-)2,5-dimethoxy-4-iodo-phenylisopropylamine and 3H-ketanserin.' Journal of Neuroscience, 9:3482-90. PMID: 2795135. Via BindingDB. View Source
- [3] Toro-Sazo, M. et al. (2019). '5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines.' PLOS ONE. Available at: https://www.ncbi.xyz/ (Accessed: 2026-04-22). View Source
